molecular formula C8H6IN3O2 B3047847 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1458593-85-5

3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B3047847
CAS No.: 1458593-85-5
M. Wt: 303.06
InChI Key: RYXMFAYTCQKUGB-UHFFFAOYSA-N
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Description

3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1458593-85-5) is a high-value chemical intermediate designed for advanced research applications. This compound features a versatile pyrazolo[1,5-a]pyrimidine core, a scaffold recognized for its significant role in medicinal chemistry and materials science. The primary research value of this compound lies in its potential for use in targeted cancer therapy development. Pyrazolo[1,5-a]pyrimidines are a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity . They can inhibit key kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The iodine and carboxylic acid functional groups on this core structure make it an ideal substrate for further synthetic elaboration via cross-coupling reactions and amidation, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . Beyond therapeutic applications, this scaffold is also gaining traction in photophysical research. Pyrazolo[1,5-a]pyrimidines can serve as functional fluorophores due to their tunable photophysical properties and have been explored for use as chemosensors and in bioimaging . The structural features of this compound provide a rigid, planar framework that is highly amenable to chemical modifications, enabling the fine-tuning of electronic properties and lipophilicity for specific research needs . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-4-2-6(8(13)14)12-7(11-4)5(9)3-10-12/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXMFAYTCQKUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181691
Record name Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458593-85-5
Record name Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-iodo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1458593-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, 3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the iodination of a pyrazolopyrimidine precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like iodine .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, exhibit significant anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have demonstrated that they can act as inhibitors of adaptor-associated kinase 1 (AAK1), which is implicated in various cancers such as breast and lung cancer . The inhibition of AAK1 may enhance the efficacy of existing chemotherapeutic agents by promoting apoptosis in cancer cells.

Enzyme Inhibition:
The compound’s ability to inhibit key enzymes is noteworthy. It has been identified as a potential inhibitor of IRAK (Interleukin-1 receptor-associated kinase), which plays a crucial role in inflammatory responses and has been linked to diseases like rheumatoid arthritis and cancer . This positions the compound as a candidate for developing anti-inflammatory drugs.

Material Science

Fluorescent Properties:
this compound has been explored for its photophysical properties, making it suitable for applications in material science, particularly in the development of fluorescent materials. The compound can serve as a fluorophore due to its high quantum yield and stability under various conditions . This characteristic is beneficial for creating biosensors or imaging agents in biological research.

Synthesis and Functionalization:
The synthetic versatility of pyrazolo[1,5-a]pyrimidine derivatives allows for modifications that enhance their properties for specific applications. Recent studies focus on developing new synthetic routes that improve yields and enable the incorporation of functional groups that can tailor the compound's characteristics for desired applications .

Case Study 1: Anticancer Research

A study published in RSC Advances highlighted the use of pyrazolo[1,5-a]pyrimidines as lipid droplet biomarkers in cancer cells. The research demonstrated that these compounds could differentiate between cancerous and normal cells based on their fluorescence properties, indicating potential applications in cancer diagnostics .

Case Study 2: Enzyme Inhibition

Another investigation reported the effectiveness of pyrazolo[1,5-a]pyrimidines in inhibiting AAK1 activity. The study outlined how these compounds could reduce cell viability in cancerous tissues by disrupting critical signaling pathways associated with cell survival and proliferation .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agents, enzyme inhibitors
Material ScienceFluorescent materials
Diagnostic ToolsBiomarkers for cancer detection

Mechanism of Action

The mechanism of action of 3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
  • Molecular Formula : C₁₃H₈ClN₃O₂
  • Molecular Weight : 273.68 g/mol
  • CAS : 1011366-25-8
  • Key Differences: Substitution: Chlorine at 3-position, phenyl at 5-position. Lower molecular weight (273.68 vs. 303.06) may improve solubility but decrease metabolic stability.
3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
  • CAS: Not explicitly listed; referenced in .
  • Key Differences :
    • Lacks the 5-methyl group, reducing steric hindrance.
    • Direct comparison of iodine’s electronic effects vs. methyl-iodine synergy in the target compound.

Trifluoromethyl-Substituted Derivatives

5-Methyl-7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
  • Molecular Formula : C₉H₆F₃N₃O₂
  • Molecular Weight : 245.16 g/mol
  • CAS : 695191-64-1
  • Key Differences :
    • Trifluoromethyl group at 7-position enhances electron-withdrawing effects and metabolic resistance.
    • Lower molecular weight (245.16 vs. 303.06) suggests differences in pharmacokinetics.

Alkyl- and Cycloalkyl-Substituted Derivatives

5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid
  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol
  • CAS : 1443279-67-1
  • Key Differences :
    • Isopropyl group at 5-position introduces bulkier steric hindrance than methyl.
    • Lower molecular weight (219.24 vs. 303.06) correlates with reduced lipophilicity.
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic Acid
  • Molecular Formula : C₁₁H₁₁N₃O₂
  • Molecular Weight : 217.23 g/mol
  • CAS : 92289-91-3
  • Key Differences :
    • Cyclopropyl group at 7-position increases ring strain and conformational rigidity.
    • Methyl at 2-position vs. iodine at 3-position in the target compound.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₈H₆IN₃O₂ 303.06 1458593-85-5 3-I, 5-CH₃
3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₃H₈ClN₃O₂ 273.68 1011366-25-8 3-Cl, 5-Ph
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₉H₆F₃N₃O₂ 245.16 695191-64-1 5-CH₃, 7-CF₃
5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₁H₁₃N₃O₂ 219.24 1443279-67-1 3-CH₃, 5-CH(CH₃)₂
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid C₁₁H₁₁N₃O₂ 217.23 92289-91-3 2-CH₃, 7-cyclopropyl

Biological Activity

3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (IMPPCA) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article explores the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

IMPPCA is characterized by its molecular formula C8H7N3O2IC_8H_7N_3O_2I and a molecular weight of 303.06 g/mol. The structural features include an iodine atom at the 3-position and a carboxylic acid group at the 7-position, which significantly influence its reactivity and biological interactions.

The biological activity of IMPPCA can be attributed to its ability to interact with specific enzymes and receptors, modulating their activity. Research indicates that it may act as an inhibitor in various enzymatic pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including IMPPCA. The compound has been shown to inhibit key signaling pathways involved in tumor growth. For instance, it has demonstrated significant inhibitory effects against BRAF(V600E) and EGFR, both critical targets in cancer treatment .

Case Study:
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), IMPPCA exhibited cytotoxic effects that were enhanced when combined with doxorubicin, indicating a synergistic effect that could improve treatment outcomes for aggressive cancer subtypes .

Antimicrobial Activity

IMPPCA has also been explored for its antimicrobial properties. Similar derivatives have shown significant antifungal activity against various phytopathogenic fungi, suggesting that IMPPCA may possess comparable effects worth investigating further .

Comparative Analysis with Similar Compounds

To better understand the unique properties of IMPPCA, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:

Compound NameStructural FeaturesUnique Aspects
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidLacks iodine; simpler structureDifferent biological activity profile
3-Amino-5-methylpyrazolo[1,5-a]pyrimidineAmino group instead of iodineVarying interaction profile
4-Iodo-5-methylpyrazolo[1,5-a]pyrimidineIodine at a different positionAltered reactivity due to iodine placement

The presence of the iodine atom in IMPPCA enhances its chemical reactivity and biological activity compared to these similar compounds, particularly influencing its binding affinity to target enzymes and receptors .

Q & A

Q. Advanced

  • Stepwise monitoring : Use HPLC or 1H^1H NMR to track intermediate formation (e.g., enaminone cyclization to pyrazolo[1,5-a]pyrimidine core) .
  • Solvent selection : Pyridine facilitates cyclization via base catalysis, while ethanol/DMF mixtures improve crystallization .
  • Temperature gradients : Slow heating (2°C/min) during cyclization reduces side products (e.g., cyanopyrazoles vs. aminopyrazoles) .

What are common side reactions during the synthesis of iodinated pyrazolo[1,5-a]pyrimidines?

Q. Basic

  • Over-iodination : Excess NIS leads to di- or tri-iodinated byproducts. Stoichiometric control (1.1–1.3 eq) mitigates this .
  • Decarboxylation : High temperatures (>100°C) degrade the carboxylic acid group. Microwave-assisted synthesis at 80°C preserves functionality .
  • Ring-opening : Acidic conditions hydrolyze the pyrimidine ring. Neutral pH buffers (e.g., phosphate, pH 7.0) are recommended .

How does computational modeling assist in resolving spectral data contradictions?

Q. Advanced

  • DFT calculations : Predict 13C^{13}C chemical shifts (e.g., C-3 iodinated carbon at ~108 ppm) to validate experimental NMR assignments .
  • HRMS simulations : Compare isotopic patterns (e.g., [M + H]+^+) to detect impurities or adducts .
    Example: For C8 _8H4 _4Cl2 _2N4 _4, HRMS confirmed monoisotopic mass (227.05 Da) with <1 ppm error, ruling out Cl isotopic interference .

What purification methods are effective for isolating this compound?

Q. Basic

  • Recrystallization : Use DMF/ethanol (1:3 v/v) to remove unreacted iodine or aminopyrazole precursors .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates carboxylic acid derivatives from neutral byproducts .
  • Acid-base extraction : Adjust pH to 2–3 to precipitate the carboxylic acid, followed by filtration .

How does pH affect the stability of this compound?

Q. Advanced

  • Acidic conditions (pH < 3) : Protonation of the carboxylic acid group reduces solubility, leading to precipitation but risks decarboxylation over time .
  • Neutral to basic conditions (pH 7–9) : Deprotonation enhances aqueous solubility but may hydrolyze the pyrimidine ring. Buffered solutions (PBS, pH 7.4) are optimal for biological assays .
    Stability studies (HPLC, 25°C) show >90% integrity at pH 7.4 after 72 hrs, vs. 60% at pH 2.0 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Reactant of Route 2
3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

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